molecular formula C20H18F3N3O4S B363883 ETHYL 4-{[4-(METHYLSULFAMOYL)PHENYL]AMINO}-7-(TRIFLUOROMETHYL)QUINOLINE-3-CARBOXYLATE CAS No. 881941-84-0

ETHYL 4-{[4-(METHYLSULFAMOYL)PHENYL]AMINO}-7-(TRIFLUOROMETHYL)QUINOLINE-3-CARBOXYLATE

Cat. No.: B363883
CAS No.: 881941-84-0
M. Wt: 453.4g/mol
InChI Key: LGKPENKANJCYSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 4-{[4-(METHYLSULFAMOYL)PHENYL]AMINO}-7-(TRIFLUOROMETHYL)QUINOLINE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a quinoline core, a trifluoromethyl group, and a sulfonyl aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{[4-(METHYLSULFAMOYL)PHENYL]AMINO}-7-(TRIFLUOROMETHYL)QUINOLINE-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using trifluoromethylating agents such as trifluoromethyl iodide.

    Sulfonylation: The sulfonyl group is introduced by reacting the aniline derivative with sulfonyl chlorides under basic conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a dehydrating agent like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-{[4-(METHYLSULFAMOYL)PHENYL]AMINO}-7-(TRIFLUOROMETHYL)QUINOLINE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group and the sulfonyl aniline moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amine derivatives.

Scientific Research Applications

ETHYL 4-{[4-(METHYLSULFAMOYL)PHENYL]AMINO}-7-(TRIFLUOROMETHYL)QUINOLINE-3-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It is used in studies to understand the interaction of quinoline derivatives with biological macromolecules.

Mechanism of Action

The mechanism of action of ETHYL 4-{[4-(METHYLSULFAMOYL)PHENYL]AMINO}-7-(TRIFLUOROMETHYL)QUINOLINE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, in cancer research, it may inhibit tyrosine kinases, leading to the suppression of cancer cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-{[4-(methylsulfamoyl)phenyl]amino}-7-(trifluoromethyl)-3-quinolinecarboxylate
  • ETHYL 4-{[4-(METHYLSULFAMOYL)PHENYL]AMINO}-7-(TRIFLUOROMETHYL)QUINOLINE-3-CARBOXYLATE

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its metabolic stability and lipophilicity, making it a valuable compound in drug design and materials science.

Properties

IUPAC Name

ethyl 4-[4-(methylsulfamoyl)anilino]-7-(trifluoromethyl)quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N3O4S/c1-3-30-19(27)16-11-25-17-10-12(20(21,22)23)4-9-15(17)18(16)26-13-5-7-14(8-6-13)31(28,29)24-2/h4-11,24H,3H2,1-2H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGKPENKANJCYSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=C(C=CC2=C1NC3=CC=C(C=C3)S(=O)(=O)NC)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.